molecular formula C17H14N2 B182657 4-[(E)-2-quinolin-6-ylethenyl]aniline CAS No. 54-82-0

4-[(E)-2-quinolin-6-ylethenyl]aniline

Cat. No. B182657
CAS RN: 54-82-0
M. Wt: 246.31 g/mol
InChI Key: RQJHZUPUOIVGNP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-quinolin-6-ylethenyl]aniline, also known as LY411575, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of gamma-secretase inhibitors, which are compounds that inhibit the activity of gamma-secretase, an enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.

Mechanism Of Action

4-[(E)-2-quinolin-6-ylethenyl]aniline is a selective inhibitor of gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, 4-[(E)-2-quinolin-6-ylethenyl]aniline reduces the production of Aβ peptides, which are believed to be toxic to neurons and contribute to the development of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation.

Biochemical And Physiological Effects

4-[(E)-2-quinolin-6-ylethenyl]aniline has been shown to reduce the production of Aβ peptides in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. However, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been associated with adverse effects such as gastrointestinal toxicity, liver toxicity, and skin toxicity.

Advantages And Limitations For Lab Experiments

4-[(E)-2-quinolin-6-ylethenyl]aniline is a useful tool for studying the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other diseases. However, its use in lab experiments is limited by its toxicity and potential for off-target effects. In addition, the effects of 4-[(E)-2-quinolin-6-ylethenyl]aniline on other gamma-secretase substrates such as Notch may complicate the interpretation of experimental results.

Future Directions

Future research on 4-[(E)-2-quinolin-6-ylethenyl]aniline and other gamma-secretase inhibitors will focus on improving their efficacy and reducing their toxicity. In addition, the development of more selective inhibitors of gamma-secretase and other enzymes involved in the processing of APP may provide new therapeutic options for Alzheimer's disease and other diseases associated with aberrant APP processing. Finally, the identification of biomarkers that can predict the response to gamma-secretase inhibitors may help to identify patients who are most likely to benefit from these drugs.

Synthesis Methods

The synthesis of 4-[(E)-2-quinolin-6-ylethenyl]aniline involves the reaction of 2-amino-6-chloroquinoline with (E)-3-(4-aminophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to yield 4-[(E)-2-quinolin-6-ylethenyl]aniline.

Scientific Research Applications

4-[(E)-2-quinolin-6-ylethenyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Gamma-secretase inhibitors such as 4-[(E)-2-quinolin-6-ylethenyl]aniline have been shown to reduce the production of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease.

properties

CAS RN

54-82-0

Product Name

4-[(E)-2-quinolin-6-ylethenyl]aniline

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-6-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-12H,18H2/b4-3+

InChI Key

RQJHZUPUOIVGNP-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)N)N=C1

SMILES

C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.